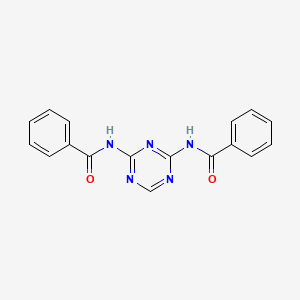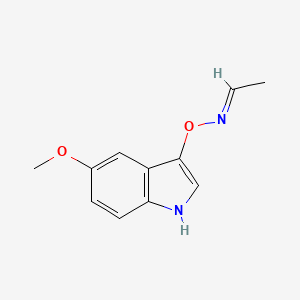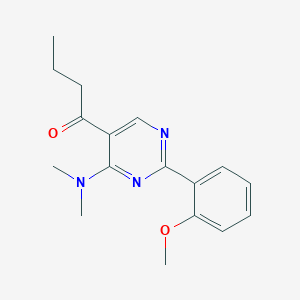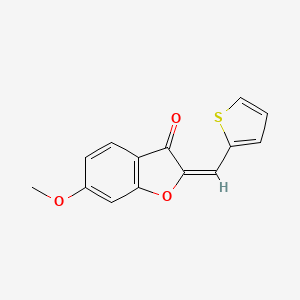
N-Methyl-1,4-dideoxy-1,4-imino-D-ribitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-1,4-dideoxy-1,4-imino-D-ribitol is a synthetic compound belonging to the class of iminosugars. Iminosugars are analogues of sugars where a nitrogen atom replaces the oxygen atom in the ring structure. This compound is known for its potential biological activities, particularly as an inhibitor of glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1,4-dideoxy-1,4-imino-D-ribitol typically involves the following steps:
Starting Material: The synthesis begins with D-ribose, a naturally occurring pentose sugar.
Protection of Hydroxyl Groups: The hydroxyl groups of D-ribose are protected using acetonides or benzyl groups to prevent unwanted reactions.
Introduction of Nitrogen: The protected ribose is then subjected to reductive amination using methylamine, introducing the nitrogen atom into the ring structure.
Deprotection: The final step involves the removal of the protecting groups to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-1,4-dideoxy-1,4-imino-D-ribitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of alkyl, acyl, or other functional groups.
Aplicaciones Científicas De Investigación
N-Methyl-1,4-dideoxy-1,4-imino-D-ribitol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its role as a glycosidase inhibitor, which can help in understanding carbohydrate metabolism.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as diabetes, cancer, and viral infections due to its enzyme inhibitory properties.
Industry: Utilized in the development of pharmaceuticals and as a research tool in biochemical studies.
Mecanismo De Acción
N-Methyl-1,4-dideoxy-1,4-imino-D-ribitol exerts its effects primarily by inhibiting glycosidases. The compound mimics the transition state of the enzyme-substrate complex, binding to the active site of the enzyme and preventing the hydrolysis of glycosidic bonds. This inhibition can modulate various biological processes, including carbohydrate digestion and glycoprotein processing.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dideoxy-1,4-imino-D-arabinitol: Another iminosugar with similar glycosidase inhibitory properties.
1-Deoxynojirimycin: Known for its use in treating type 2 diabetes and Gaucher disease.
Isofagomine: A potent glycosidase inhibitor used in research and potential therapeutic applications.
Uniqueness
N-Methyl-1,4-dideoxy-1,4-imino-D-ribitol is unique due to its specific structure, which allows for selective inhibition of certain glycosidases. This selectivity makes it a valuable tool in biochemical research and a potential candidate for therapeutic development.
Propiedades
Número CAS |
117894-16-3 |
|---|---|
Fórmula molecular |
C6H13NO3 |
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
(2R,3R,4S)-2-(hydroxymethyl)-1-methylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C6H13NO3/c1-7-2-5(9)6(10)4(7)3-8/h4-6,8-10H,2-3H2,1H3/t4-,5+,6-/m1/s1 |
Clave InChI |
UBVOJPDDTVFNFJ-NGJCXOISSA-N |
SMILES isomérico |
CN1C[C@@H]([C@@H]([C@H]1CO)O)O |
SMILES canónico |
CN1CC(C(C1CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





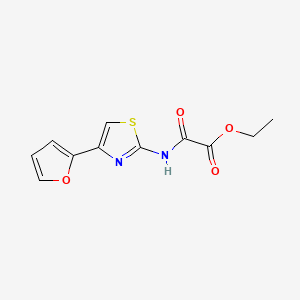


![N,N-Diethyl-2-{[5-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine](/img/structure/B12913122.png)
